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Introduction
Locked Nucleic Acid (LNA™) modified oligonucleotides, including those containing LNA-

uridine, offer enhanced thermal stability, target affinity, and nuclease resistance, making them

valuable tools in research, diagnostics, and therapeutics.[1][2] The introduction of LNA

monomers, which contain a methylene bridge connecting the 2'-oxygen and 4'-carbon of the

ribose ring, locks the sugar in a C3'-endo conformation ideal for Watson-Crick base pairing.[1]

This modification significantly increases the melting temperature (Tm) of the oligonucleotide

duplexes.[1]

However, the chemical synthesis of LNA-containing oligonucleotides, like all solid-phase

syntheses, results in a crude product containing the desired full-length sequence (n) alongside

various impurities. These impurities include shorter "failure" sequences (n-1, n-2, etc.),

incompletely deprotected oligonucleotides, and byproducts from the chemical reactions.[3] For

many demanding applications, such as antisense therapy, single nucleotide polymorphism

(SNP) detection, and in vivo studies, high purity of the LNA-oligonucleotide is critical to ensure

specificity, efficacy, and to minimize potential off-target effects.[4]

This document provides detailed application notes and protocols for the purification of

oligonucleotides containing LNA-uridine, focusing on the most common and effective

techniques: High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel

Electrophoresis (PAGE).
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Purification Strategy Overview
The choice of purification method depends on the desired purity, the length of the

oligonucleotide, the scale of the synthesis, and the intended downstream application. For LNA-

containing oligonucleotides, additional purification beyond standard desalting is often

recommended.[4]

A general workflow for oligonucleotide purification is as follows:
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Caption: General workflow for LNA-oligonucleotide purification.
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Comparative Data on Purification Methods
The following table summarizes the expected purity levels and typical applications for common

oligonucleotide purification methods.
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Purification
Method

Typical Purity
of Full-Length
Product

Recommended
For

Key
Advantages

Key
Limitations

Desalting 70-75%[5]

Routine PCR,

hybridization (for

oligos ≤35

bases)[6]

Removes small

molecule

impurities.

Does not remove

failure

sequences (n-1).

Reverse-Phase

Cartridge
>80%[7]

Fluorescent

sequencing, gel

shift assays.[7]

Removes failure

sequences.[7]

Resolution

decreases with

oligo length.[7]

Reverse-Phase

HPLC (RP-

HPLC)

>85%[7][8]

Modified

oligonucleotides

(dyes, LNA),

antisense

applications,

cloning,

mutagenesis.[7]

[8]

Excellent

resolution and

purity.[7][8]

Not ideal for

oligos >50-60

bases due to

decreased

resolution.[6]

Ion-Exchange

HPLC (IE-HPLC)
>90%

Oligonucleotides

with significant

secondary

structure (high

GC content),

phosphorothioate

s, LNA.

Separates based

on charge

(length).

Resolution

decreases for

oligos >40

bases.[6]

Polyacrylamide

Gel

Electrophoresis

(PAGE)

>95%

Applications

requiring the

highest purity,

oligos ≥50

bases.[6]

Highest

resolution,

separates by

single base

differences.

More complex

and time-

consuming,

lower yield.[8]

Dual Purification

(e.g., PAGE +

HPLC)

>99%

Demanding

applications like

in vivo studies,

therapeutics.[4]

Achieves the

highest possible

purity.[9]

Increased

complexity and

cost, lower

overall yield.
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Experimental Protocols
Protocol 1: Purification of LNA-Uridine Oligonucleotides
by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a widely used method for purifying modified oligonucleotides.[8] It separates

molecules based on their hydrophobicity. The presence of a 5'-dimethoxytrityl (DMT) group on

the full-length oligonucleotide makes it significantly more hydrophobic than the shorter, DMT-

less failure sequences, allowing for excellent separation.
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Caption: Workflow for RP-HPLC purification of DMT-on LNA oligonucleotides.
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Materials:

Crude LNA-uridine containing oligonucleotide (DMT-on)

RP-HPLC system with UV detector

C18 reverse-phase column

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

Mobile Phase B: 100% Acetonitrile

Detritylation Solution: 80% Acetic Acid in water

Ammonia solution or Triethylamine for neutralization

Desalting column (e.g., gel filtration)

Milli-Q or nuclease-free water

Methodology:

Sample Preparation: Dissolve the crude, lyophilized DMT-on LNA oligonucleotide in Mobile

Phase A to a concentration of approximately 10-20 OD A260 units/100 µL. Vortex and

centrifuge briefly.

HPLC Separation:

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in

Mobile Phase A.

Inject the dissolved sample onto the column.

Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient

might be from 10% to 40% Mobile Phase B over 30-40 minutes. The exact gradient will

need to be optimized based on the sequence and length of the LNA oligonucleotide.
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Monitor the elution profile at 260 nm. The DMT-on full-length product will be the most

retained (most hydrophobic) peak.

Fraction Collection: Collect the peak corresponding to the DMT-on LNA oligonucleotide.

Solvent Evaporation: Dry the collected fraction using a vacuum concentrator.

Detritylation (DMT Group Removal):

Resuspend the dried pellet in 1 mL of 80% acetic acid.

Incubate at room temperature for 15-30 minutes. The solution will turn orange upon

cleavage of the DMT group.

Immediately freeze the solution in liquid nitrogen and dry in a vacuum concentrator.

Desalting:

Resuspend the detritylated oligonucleotide in a small volume of nuclease-free water.

Desalt the oligonucleotide using a gel filtration column or a similar method to remove salts

and residual acetic acid.

Quantification and Quality Control: Determine the concentration of the purified LNA

oligonucleotide by measuring the absorbance at 260 nm (OD260). Assess purity using

analytical HPLC, capillary electrophoresis (CE), or LC-MS.

Protocol 2: Purification of LNA-Uridine Oligonucleotides
by Denaturing PAGE
PAGE separates oligonucleotides based on their size (molecular weight) with single-base

resolution, typically yielding the highest purity product. This method is especially recommended

for long oligonucleotides (>50 bases) or when extremely high purity is required.[6]

Materials:

Crude LNA-uridine containing oligonucleotide (desalted)
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Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7 M Urea, 1x TBE)

1x TBE Buffer (Tris-borate-EDTA)

Formamide Loading Buffer (95% formamide, 18 mM EDTA, 0.025% SDS, 0.025% xylene

cyanol, 0.025% bromophenol blue)

UV shadowing equipment or fluorescent plate

Elution Buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

Sterile scalpel or razor blade

Microcentrifuge tubes

Desalting column

Methodology:

Sample Preparation: Resuspend the crude, desalted LNA oligonucleotide in an equal volume

of Formamide Loading Buffer. Heat at 95°C for 3-5 minutes to denature, then immediately

place on ice.

Gel Electrophoresis:

Pre-run the denaturing polyacrylamide gel in 1x TBE buffer until the temperature is stable

(around 50°C).

Load the denatured sample into a well.

Run the gel at a constant power until the bromophenol blue dye is near the bottom of the

gel.

Band Visualization and Excision:

Carefully remove one of the glass plates.
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Visualize the oligonucleotide bands using UV shadowing. The most intense band should

be the full-length product. Failure sequences will appear as fainter bands running faster

(further down the gel).

Using a clean scalpel, excise the gel slice containing the full-length LNA oligonucleotide.

Elution ("Crush and Soak" Method):

Place the excised gel slice into a microcentrifuge tube.

Crush the gel slice into small pieces using a sterile pipette tip.

Add 2-3 volumes of Elution Buffer to the tube.

Incubate overnight at 37°C or for several hours at room temperature on a rotator to allow

the oligonucleotide to diffuse out of the gel matrix.

Recovery:

Centrifuge the tube to pellet the gel fragments.

Carefully transfer the supernatant containing the oligonucleotide to a new tube.

Desalting: Desalt the eluted oligonucleotide using a desalting column or ethanol precipitation

to remove salts from the elution buffer.

Quantification and Quality Control: Quantify the final product by OD260 and assess purity by

analytical HPLC or LC-MS.

Quality Control and Analysis
After purification, it is essential to verify the purity and identity of the LNA-uridine containing

oligonucleotide.

Purity Assessment: Analytical HPLC (RP or IE) and Capillary Electrophoresis (CE) are

commonly used to determine the purity of the final product by assessing the percentage of

the main peak relative to any impurity peaks.[10]
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Identity Verification: Mass spectrometry (LC-MS) is the gold standard for confirming the

molecular weight of the synthesized oligonucleotide, thereby verifying its sequence identity.

[11]

Conclusion
The purification of oligonucleotides containing LNA-uridine is a critical step to ensure their

performance in sensitive applications. While desalting may be sufficient for some non-critical

uses, more rigorous methods like HPLC and PAGE are necessary for research, diagnostic, and

therapeutic development. RP-HPLC offers a good balance of purity, yield, and scalability,

especially for modified oligonucleotides.[8] PAGE provides the highest level of purity and is

ideal for long sequences or when single-base resolution is paramount. The choice of method

should be tailored to the specific requirements of the LNA oligonucleotide and its intended

application. Proper post-purification analysis is crucial to confirm the success of the purification

process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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